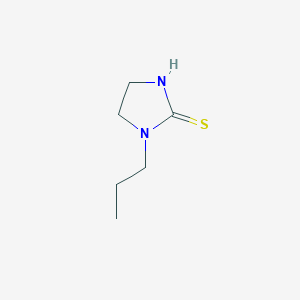
1-Propylimidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of propylamine with carbon disulfide and formaldehyde under basic conditions. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired imidazolidine-2-thione ring .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between propylamine, carbon disulfide, and formaldehyde, resulting in higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine-2-thiones.
Aplicaciones Científicas De Investigación
1-Propylimidazolidine-2-thione has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Propylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of its anti-HIV activity, the compound inhibits the enzyme reverse transcriptase, preventing the replication of the virus .
Comparación Con Compuestos Similares
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2-thione: Exhibits antidiabetic and anti-inflammatory activities.
Uniqueness: 1-Propylimidazolidine-2-thione stands out due to its unique combination of a propyl group and imidazolidine-2-thione ring, which enhances its chemical reactivity and broadens its range of applications. Its ability to form stable metal complexes and its potential as an anti-HIV agent further distinguish it from other similar compounds .
Propiedades
Número CAS |
24521-44-6 |
|---|---|
Fórmula molecular |
C6H12N2S |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
1-propylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
Clave InChI |
CASCDJLRHJZLLR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


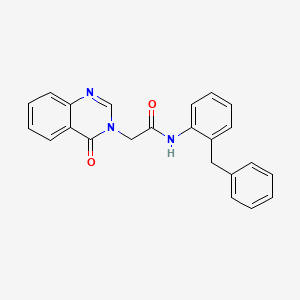
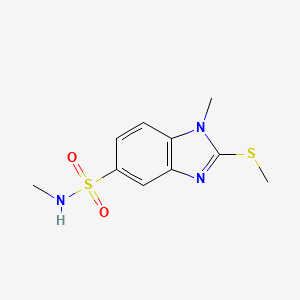

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
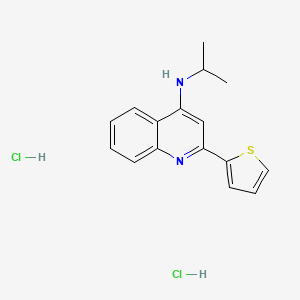
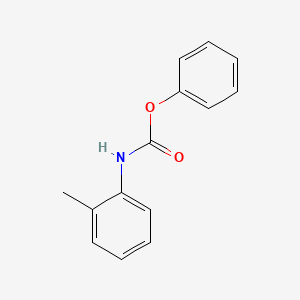
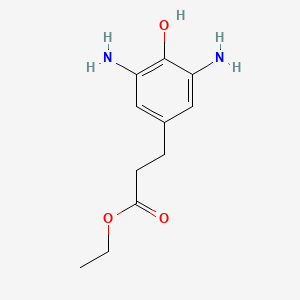
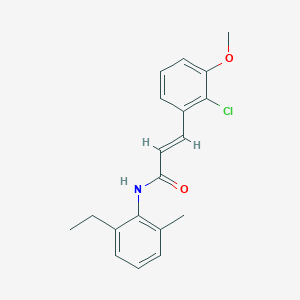
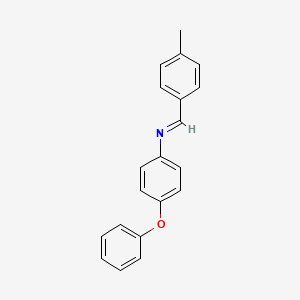
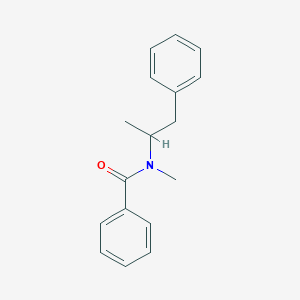
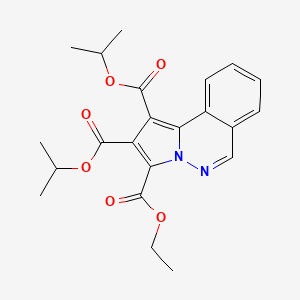
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
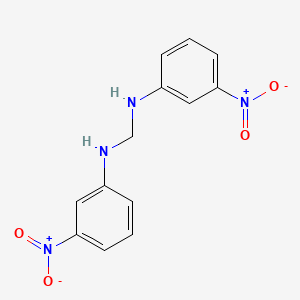
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
